Product packaging for 7-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane(Cat. No.:)

7-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B13879457
M. Wt: 219.28 g/mol
InChI Key: LFVKIMZWPUTFMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO2 B13879457 7-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

7-phenyl-1,4-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C13H17NO2/c1-2-4-11(5-3-1)12-10-13(6-7-14-12)15-8-9-16-13/h1-5,12,14H,6-10H2

InChI Key

LFVKIMZWPUTFMF-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CC12OCCO2)C3=CC=CC=C3

Origin of Product

United States

Advanced Structural Elucidation and Conformational Analysis of 7 Phenyl 1,4 Dioxa 8 Azaspiro 4.5 Decane

High-Resolution Spectroscopic Techniques for Detailed Structural Assignment

The structural elucidation of 7-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane would fundamentally rely on a suite of high-resolution spectroscopic methods. These techniques provide a detailed picture of the molecular framework, connectivity of atoms, and the chemical environment of various functional groups.

Advanced NMR spectroscopy is indispensable for the unambiguous assignment of the proton (¹H) and carbon (¹³C) signals and for understanding the through-bond and through-space correlations between nuclei.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, typically in the range of δ 7.2-7.5 ppm. The protons of the piperidine (B6355638) and dioxolane rings would appear in the upfield region. The methine proton at the 7-position (CH-Ph) would likely be a multiplet due to coupling with adjacent methylene (B1212753) protons. The protons of the dioxolane ring are expected to appear as a singlet or a complex multiplet around δ 3.9 ppm.

The ¹³C NMR spectrum would complement the ¹H NMR data, with the aromatic carbons appearing in the δ 125-145 ppm range. The spiro carbon atom would be a key quaternary signal. The carbons of the piperidine and dioxolane rings would resonate in the upfield region.

2D-NMR techniques such as COSY (Correlation Spectroscopy) would be crucial to establish the proton-proton coupling networks within the piperidine ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be vital for correlating the proton signals with their directly attached carbons and for establishing long-range C-H correlations, respectively. This would be instrumental in confirming the placement of the phenyl group at the C7 position. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of protons, aiding in the determination of the preferred conformation of the piperidine ring and the orientation of the phenyl substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Based on data from analogous compounds)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl-H (ortho, meta, para)7.20 - 7.50 (m)125.0 - 129.0
Phenyl-C (ipso)-~145.0
C7-H2.80 - 3.20 (m)45.0 - 50.0
Piperidine-H (axial/equatorial)1.50 - 2.90 (m)30.0 - 50.0
Dioxolane-H~3.95 (s or m)~64.0
Spiro-C-~108.0

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

The FTIR spectrum of this compound is expected to show characteristic absorption bands. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches would be observed in the 2800-3000 cm⁻¹ region. The C=C stretching vibrations of the phenyl group would give rise to bands in the 1450-1600 cm⁻¹ range. The C-O-C stretching of the dioxolane ring would be prominent in the fingerprint region, typically around 1050-1150 cm⁻¹. The C-N stretching of the piperidine ring would also be present in the fingerprint region.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations would be expected to give strong signals in the Raman spectrum.

Table 2: Predicted Characteristic IR Absorption Bands for this compound (Based on data from analogous compounds)

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2800 - 3000Medium-Strong
C=C Aromatic Stretch1450 - 1600Medium-Strong
C-O-C Stretch (Dioxolane)1050 - 1150Strong
C-N Stretch (Piperidine)1100 - 1250Medium

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₃H₁₇NO₂), HRMS would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion [M]⁺ or its protonated form [M+H]⁺.

The fragmentation pattern in the mass spectrum would provide valuable structural information. Common fragmentation pathways for related N-benzyl-1,4-dioxa-8-azaspiro[4.5]decane structures involve cleavage of the C-N bond and fragmentation of the piperidine ring. For this compound, characteristic fragments would likely include the loss of the phenyl group, and cleavages within the piperidine and dioxolane rings. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines.

X-ray Crystallography for Absolute Configuration and Solid-State Architectural Studies

X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers.

A single crystal X-ray diffraction study of this compound would unequivocally confirm its molecular structure. It would reveal the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the relative orientation of the phenyl substituent. For instance, it would determine whether the phenyl group occupies an axial or equatorial position on the piperidine ring. The dioxolane ring typically adopts an envelope or twist conformation.

Analysis of derivatives, such as salts or co-crystals, can also provide valuable insights into the compound's structural properties and intermolecular interactions.

Computational and Experimental Conformational Analysis of the this compound Ring System

Ring Puckering, Inversion Dynamics, and Preferred Conformations

The 1,4-dioxa-8-azaspiro[4.5]decane core consists of a six-membered piperidine ring and a five-membered 1,3-dioxolane (B20135) ring fused at the C-5 carbon (the spiro center). The conformational analysis of this system is largely centered on the piperidine ring, which, like cyclohexane (B81311), generally adopts a low-energy chair conformation to minimize torsional and angle strain. ias.ac.in This chair conformation is not static but undergoes a dynamic ring inversion process, interconverting between two equivalent chair forms.

In this compound, the piperidine ring is expected to exist predominantly in a chair conformation. This arrangement allows for staggered arrangements of substituents on adjacent carbons, thereby reducing steric hindrance. The 1,3-dioxolane ring, being five-membered, adopts a puckered or envelope conformation to alleviate torsional strain associated with a planar structure. The spiro fusion itself imposes significant rigidity on the system, influencing the puckering of both rings and potentially raising the energy barrier for the piperidine ring's chair-to-chair inversion compared to a simple monosubstituted piperidine.

The preferred conformation of the piperidine chair will place the bulky phenyl group at the C-7 position in either an axial or equatorial orientation. Extensive studies on substituted piperidines and cyclohexanes have established that large substituents generally favor the equatorial position to avoid destabilizing 1,3-diaxial interactions. nih.gov Therefore, the thermodynamically most stable conformation of this compound is predicted to be the one where the piperidine ring is in a chair form and the C-7 phenyl group occupies an equatorial position. The alternative conformation, with an axially oriented phenyl group, would be significantly higher in energy due to steric clashes with the axial hydrogens at C-6 and C-8.

While the chair is the global minimum, other higher-energy conformations such as boat and twist-boat forms are accessible as transition states or intermediates during the ring inversion process. ias.ac.inrsc.org For the parent piperidine ring, these boat conformations are considerably less stable. The presence of the spiro-fused dioxolane ring and the C-7 phenyl group would further influence the relative energies of these non-chair forms.

Influence of Substituents on Conformational Preferences and Stereoelectronic Effects

The primary substituent dictating the conformational preference in this compound is the phenyl group at the C-7 position. As discussed, steric hindrance is the dominant factor driving the equilibrium towards the equatorial conformer. The conformational free energy difference (A-value) for a phenyl group on a cyclohexane ring is approximately 3.0 kcal/mol, favoring the equatorial position. A similar value can be anticipated for the C-7 substituted piperidine ring in this spirocyclic system, leading to a strong preference for the equatorial conformer. nih.gov

Beyond simple sterics, stereoelectronic effects can also play a role in fine-tuning conformational stability. These effects arise from interactions between electron orbitals. nih.gov In piperidine systems, a key stereoelectronic interaction is hyperconjugation involving the lone pair of electrons on the nitrogen atom. This lone pair can donate electron density into suitably aligned anti-bonding orbitals (σ*) of adjacent C-C or C-H bonds. The efficiency of this overlap is highly dependent on the geometry of the ring and the orientation of the orbitals.

In the chair conformation of the piperidine ring, the nitrogen lone pair occupies an orbital that is anti-periplanar to the axial C-H bonds at C-2 and C-6 (in the parent azaspirodecane). This n → σ*C-H interaction is stabilizing. While the phenyl group at C-7 is not directly adjacent to the nitrogen, its presence and orientation can subtly alter the ring geometry and, consequently, these stereoelectronic interactions. For instance, the electronic nature of the phenyl group (whether substituted with electron-donating or electron-withdrawing groups) could have a minor, long-range inductive effect on the electron density within the piperidine ring. However, the dominant influence of the phenyl group remains its steric bulk.

Computational Modeling of Conformational Landscapes and Energy Profiles

Computational chemistry provides powerful tools for investigating the conformational landscapes of complex molecules like this compound. nih.gov Methods such as molecular mechanics (MM) and quantum mechanics (QM), particularly Density Functional Theory (DFT), can be employed to calculate the geometries and relative energies of different conformers. researchgate.netnih.gov

A typical computational analysis would begin with a conformational search to identify all possible low-energy structures. This involves systematically rotating the rotatable bonds and exploring different ring puckering geometries. For this molecule, the key degrees of freedom would be the piperidine ring conformation (chair, boat, twist-boat) and the orientation of the C-7 phenyl group (axial vs. equatorial).

The results of such a search would be expected to yield several distinct conformers, which can then be subjected to geometry optimization and energy calculation at a higher level of theory, such as DFT (e.g., using the B3LYP functional with a suitable basis set like 6-31G*). rsc.org These calculations would provide precise bond lengths, bond angles, and torsional angles for each stable conformer.

The primary findings from such modeling would be the relative energies of the axial-phenyl and equatorial-phenyl chair conformers. As predicted from steric principles, the equatorial conformer is expected to be the global energy minimum. The energy difference (ΔE) between the axial and equatorial forms can be calculated, providing a quantitative measure of the conformational preference.

Furthermore, computational methods can be used to map the energy profile of the piperidine ring inversion pathway. By driving the dihedral angles of the ring from one chair conformation to the other, the transition state structures (typically half-chair or twist-boat) can be located, and the activation energy (energy barrier) for the inversion process can be calculated. This provides insight into the molecule's dynamic behavior at different temperatures.

The table below summarizes the expected outcomes from a DFT-based computational analysis of the two primary chair conformers of this compound. The values are hypothetical but based on established principles for similar substituted piperidine systems.

ConformerPhenyl Group OrientationPredicted Relative Energy (kcal/mol)Key Predicted Structural Features
Chair-EquatorialEquatorial0.0 (Global Minimum)Piperidine ring in a standard chair conformation. Minimal 1,3-diaxial steric strain.
Chair-AxialAxial~3.0 - 4.0Significant steric repulsion between the axial phenyl group and axial hydrogens. Possible minor ring flattening to alleviate strain.

Reactivity and Derivatization Strategies for 7 Phenyl 1,4 Dioxa 8 Azaspiro 4.5 Decane

Functionalization and Modification of the Azaspirane Nitrogen Atom

The nitrogen atom of the piperidine (B6355638) ring is a primary site for functionalization due to its nucleophilic character. Standard reactions for secondary amines can be readily applied to introduce a wide array of substituents, thereby modulating the steric and electronic properties of the molecule.

The secondary amine of the 7-phenyl-1,4-dioxa-8-azaspiro[4.5]decane core can undergo N-alkylation with various alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, typically in the presence of a base to neutralize the resulting hydrohalic acid. Acylation reactions with acyl chlorides or anhydrides introduce carbonyl functionalities, while sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are generally high-yielding and provide access to a diverse set of derivatives.

Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved using standard procedures. For instance, reaction with an alkyl halide (R-X) in the presence of a non-nucleophilic base like potassium carbonate or triethylamine (B128534) in a suitable solvent such as acetonitrile (B52724) or dimethylformamide (DMF) affords the corresponding N-alkylated product.

Acylation: N-acylation is readily accomplished by treating the parent compound with an acylating agent, for example, an acyl chloride (RCOCl) or an acid anhydride (B1165640) ((RCO)₂O), often in the presence of a base like pyridine (B92270) or triethylamine to act as a scavenger for the generated acid.

Sulfonylation: The formation of N-sulfonated derivatives proceeds via the reaction of the azaspirane with a sulfonyl chloride (RSO₂Cl) in the presence of a base. This reaction is analogous to the well-known Hinsberg test for secondary amines.

Reaction TypeReagent ClassGeneral Product
AlkylationAlkyl halide (R-X)N-Alkyl-7-phenyl-1,4-dioxa-8-azaspiro[4.5]decane
AcylationAcyl chloride (RCOCl)N-Acyl-7-phenyl-1,4-dioxa-8-azaspiro[4.5]decane
SulfonylationSulfonyl chloride (RSO₂Cl)N-Sulfonyl-7-phenyl-1,4-dioxa-8-azaspiro[4.5]decane

The synthetic utility of the reactions described above is demonstrated by the preparation of a wide range of N-substituted derivatives. For example, the synthesis of 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, an analog of the parent compound, highlights the feasibility of introducing complex substituents at the nitrogen atom. While this example pertains to the unsubstituted spirocycle, the reactivity is expected to be analogous for the 7-phenyl derivative. The choice of the substituent can be tailored to probe structure-activity relationships in medicinal chemistry programs or to modify the physicochemical properties of the molecule, such as solubility and lipophilicity.

Reactions Pertaining to the Phenyl Moiety

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution and can participate in various metal-catalyzed cross-coupling reactions, offering avenues for further structural elaboration.

ReactionReagentsExpected Major Products
NitrationHNO₃, H₂SO₄Ortho-nitro and Para-nitro derivatives
BrominationBr₂, FeBr₃Ortho-bromo and Para-bromo derivatives
SulfonationFuming H₂SO₄Ortho-sulfonic acid and Para-sulfonic acid derivatives
Friedel-Crafts AcylationRCOCl, AlCl₃Ortho-acyl and Para-acyl derivatives

To engage in palladium-catalyzed cross-coupling reactions, the phenyl ring of this compound would first need to be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate. This can be achieved through electrophilic halogenation as described in the previous section. Once the halo- or triflato-derivative is obtained, it can serve as a substrate for a variety of cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Suzuki Coupling: Reaction of the aryl halide derivative with a boronic acid or ester in the presence of a palladium catalyst and a base would yield a biaryl compound.

Heck Reaction: Coupling with an alkene under palladium catalysis would introduce a vinyl group onto the aromatic ring.

Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would result in the formation of an aryl-alkyne.

There is a lack of specific literature examples for these reactions on the this compound scaffold. However, these transformations are well-established for a wide range of aryl halides and triflates, and their application to this system is expected to be feasible under appropriate reaction conditions.

Ring Opening, Rearrangement, and Degradation Pathways of the Spirocyclic Core

The stability of the 1,4-dioxa-8-azaspiro[4.5]decane ring system is a critical aspect of its chemical behavior. The spirocyclic acetal (B89532) is the most labile part of the molecule under certain conditions.

The 1,4-dioxolane ring is known to be stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions. nih.gov This acid-catalyzed cleavage of the acetal would lead to the ring-opening of the dioxolane moiety to reveal a ketone functionality at the 4-position of the piperidine ring and ethylene (B1197577) glycol. The rate of this hydrolysis is dependent on the pH and the presence of stabilizing or destabilizing groups on the molecule. nih.gov

While specific studies on the rearrangement and degradation pathways of this compound are not extensively documented, it can be hypothesized that under harsh acidic conditions, further degradation could occur. The piperidine ring itself is generally stable, but extreme conditions could lead to more complex decomposition pathways. The stability of the spirocyclic acetal is a key consideration in the handling, storage, and formulation of this compound and its derivatives.

Stereochemical Outcomes and Diastereoselectivity in Reactions Involving this compound

While research exists for structurally related spirocyclic compounds, such as other oxa-azaspiro[4.5]decane derivatives, this information cannot be directly extrapolated to this compound due to the unique influence of the phenyl substituent at the 7-position on the stereoelectronic properties and reactivity of the molecule. The presence and orientation of this phenyl group would be expected to play a significant role in directing the stereochemical course of reactions, for instance, by exerting steric hindrance that favors the formation of one diastereomer over another.

Further empirical investigation is required to elucidate the stereochemical behavior of this compound in various chemical transformations. Such studies would be essential for understanding its potential applications in fields where specific stereoisomers are required, including medicinal chemistry and materials science.

Mechanistic Investigations of Chemical Transformations Involving 7 Phenyl 1,4 Dioxa 8 Azaspiro 4.5 Decane

Elucidation of Reaction Pathways and Transition States in the Synthesis of 7-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane

The synthesis of this compound can be approached through several synthetic routes, with the most common being the N-arylation of 1,4-dioxa-8-azaspiro[4.5]decane (also known as 4-piperidone (B1582916) ethylene (B1197577) ketal) or the ketalization of N-phenyl-4-piperidone. Mechanistic investigations into these pathways reveal key intermediates and transition states that govern the reaction outcomes.

One plausible and efficient pathway involves a transition-metal-free N-arylation of 4-piperidone ethylene ketal. This approach is advantageous as it avoids the use of expensive and potentially toxic metal catalysts. The reaction likely proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, particularly if an activated aryl halide (e.g., a fluorobenzene (B45895) derivative with an electron-withdrawing group) is used as the phenyl source. However, for non-activated aryl halides, the reaction may proceed via an elimination-addition mechanism involving a benzyne (B1209423) intermediate.

A more contemporary and versatile method for N-arylation is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for the formation of C-N bonds. The catalytic cycle for the Buchwald-Hartwig amination of 1,4-dioxa-8-azaspiro[4.5]decane with an aryl halide (e.g., bromobenzene (B47551) or chlorobenzene) is generally understood to involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) complex.

Amine Coordination and Deprotonation: The 1,4-dioxa-8-azaspiro[4.5]decane coordinates to the Pd(II) center. In the presence of a base, the nitrogen atom is deprotonated to form a more nucleophilic amido species.

Reductive Elimination: The N-arylated product, this compound, is formed through reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst.

The nature of the ligands on the palladium catalyst plays a critical role in facilitating the reductive elimination step, which is often the rate-determining step of the catalytic cycle. While specific transition state calculations for the synthesis of this compound are not extensively reported in the literature, computational studies on analogous N-arylation reactions of piperidines provide valuable insights. Density Functional Theory (DFT) calculations on related systems have been used to model the geometries and energies of the transition states, confirming the feasibility of the proposed catalytic cycle and helping to rationalize the observed reactivity and selectivity.

Alternatively, the synthesis can be achieved by the ketalization of N-phenyl-4-piperidone with ethylene glycol. This reaction is typically acid-catalyzed and proceeds through a series of reversible steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the N-phenyl-4-piperidone, making the carbonyl carbon more electrophilic.

Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of ethylene glycol attacks the activated carbonyl carbon, forming a hemiacetal intermediate.

Proton Transfer and Elimination of Water: A proton transfer from the incoming hydroxyl group to the existing hydroxyl group, followed by the elimination of a water molecule, generates a resonance-stabilized oxonium ion.

Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety attacks the oxonium ion in an intramolecular fashion.

Deprotonation: The final step involves the deprotonation of the resulting oxonium species to yield the 1,4-dioxaspiro[4.5]decane ring and regenerate the acid catalyst.

Kinetic Studies of Derivatization Reactions and Reactivity Profiles

The reactivity of this compound is primarily centered around the nitrogen atom of the piperidine (B6355638) ring. The lone pair of electrons on the nitrogen can participate in various reactions, making it a versatile scaffold for the synthesis of more complex molecules. However, the presence of the phenyl group directly attached to the nitrogen significantly influences its reactivity compared to its non-arylated counterpart, 1,4-dioxa-8-azaspiro[4.5]decane.

The delocalization of the nitrogen's lone pair into the aromatic π-system of the phenyl ring reduces its electron density and availability for donation. This has two major consequences:

Reduced Basicity: this compound is a weaker base than 1,4-dioxa-8-azaspiro[4.5]decane.

Reduced Nucleophilicity: The nitrogen atom is less nucleophilic, which affects the kinetics of its derivatization reactions.

Common derivatization reactions include N-alkylation and N-acylation. Kinetic studies, while not extensively reported for this specific compound, can be inferred from general principles of organic chemistry.

N-Alkylation: The reaction of this compound with an alkyl halide (e.g., methyl iodide) would proceed via an SN2 mechanism. The rate of this reaction would be expected to be slower than the N-alkylation of 1,4-dioxa-8-azaspiro[4.5]decane due to the reduced nucleophilicity of the nitrogen atom.

N-Acylation: Similarly, the N-acylation with an acyl chloride or anhydride (B1165640) would also be slower for the N-phenyl derivative. The reaction proceeds through a nucleophilic acyl substitution mechanism, and the initial nucleophilic attack of the nitrogen on the carbonyl carbon is the rate-determining step.

The following interactive data table illustrates the hypothetical relative reaction rates for the N-alkylation of this compound compared to 1,4-dioxa-8-azaspiro[4.5]decane, based on the expected electronic effects.

CompoundRelative NucleophilicityHypothetical Relative Rate of N-Alkylation
1,4-Dioxa-8-azaspiro[4.5]decaneHigh1
This compoundLow< 0.1

The reactivity of the phenyl ring itself should also be considered. The piperidine group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur on the phenyl ring, preferentially at the ortho and para positions.

Investigation of Stereoselective Reaction Mechanisms

The parent molecule, this compound, is achiral. However, the introduction of substituents on the piperidine or phenyl ring can create stereocenters, opening up the possibility of stereoselective reactions. Mechanistic investigations in this area are crucial for the synthesis of enantiomerically pure derivatives, which is often a requirement for pharmaceutical applications.

While direct studies on stereoselective reactions of this compound are limited, insights can be gained from studies on structurally related N-substituted piperidines. For instance, the introduction of a substituent at the C2 position of the piperidine ring can lead to stereoisomers.

A powerful strategy for achieving stereoselectivity is through asymmetric deprotonation followed by reaction with an electrophile. For example, in a related system of N-Boc-2-arylpiperidines, kinetic resolution has been achieved through deprotonation with a chiral base, such as n-butyllithium in the presence of (-)-sparteine. acs.org This process selectively removes a proton from one enantiomer, which can then be trapped by an electrophile, allowing for the separation of the enantiomers. A similar strategy could hypothetically be applied to a derivative of this compound bearing a substituent at a position alpha to the nitrogen.

The mechanism of such a stereoselective deprotonation involves the formation of a diastereomeric complex between the chiral base and each enantiomer of the substrate. The transition state leading to deprotonation of one enantiomer is lower in energy, resulting in a faster reaction rate for that enantiomer and leading to the observed kinetic resolution.

The following interactive data table summarizes the results of a kinetic resolution of a related 2-aryl-4-methylenepiperidine, illustrating the high levels of enantioselectivity that can be achieved. acs.org

SubstrateChiral LigandRecovered Starting Material Yield (%)Recovered Starting Material e.r.
N-Boc-2-phenyl-4-methylenepiperidine(+)-Sparteine4197:3
N-Boc-2-(4-fluorophenyl)-4-methylenepiperidine(+)-Sparteine4597:3
N-Boc-2-phenyl-4-methylenepiperidine(-)-Sparteine423:97

Another avenue for stereoselective transformations involves diastereoselective reactions on a chiral derivative of this compound. For example, if a chiral auxiliary is attached to the nitrogen atom, subsequent reactions at other positions on the piperidine ring could proceed with high diastereoselectivity due to steric hindrance or electronic guidance from the chiral auxiliary. The mechanism of such reactions would be governed by the principles of asymmetric induction, where the existing stereocenter directs the stereochemical outcome of the newly formed stereocenter.

Computational Chemistry and Theoretical Studies on 7 Phenyl 1,4 Dioxa 8 Azaspiro 4.5 Decane

Quantum Chemical Calculations for Electronic Structure, Stability, and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods allow for a detailed examination of electronic structure, conformational stability, and the nature of chemical bonds.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule such as 7-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane, DFT calculations can elucidate its ground state electronic properties and predict its reactivity. By solving the Kohn-Sham equations, DFT can determine the molecule's optimized geometry, corresponding to the minimum energy conformation.

In studies of similar spirocyclic systems, such as 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, DFT has been successfully employed to evaluate the relative energies of different conformers. mdpi.comresearchgate.net For this compound, this would involve assessing the various possible orientations of the phenyl group (e.g., axial vs. equatorial) and the puckering of the cyclohexane (B81311) and dioxolane rings. The calculations would yield the total electronic energy, dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical Ground State Properties of this compound Calculated using DFT

PropertyCalculated Value
Optimized Ground State Energy (Hartree)-X.XXXXXX
Dipole Moment (Debye)Y.YY
HOMO Energy (eV)-A.AA
LUMO Energy (eV)+B.BB
HOMO-LUMO Gap (eV)C.CC

Note: The values in this table are illustrative and represent the type of data generated from DFT calculations.

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theoretical accuracy compared to DFT for certain properties. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark values for the energy and geometry of this compound. While computationally more demanding, these methods are invaluable for validating the results obtained from more cost-effective DFT calculations and for investigating systems where electron correlation effects are particularly important. For a molecule of this size, ab initio calculations would typically be reserved for specific high-accuracy energy calculations of key conformations rather than extensive conformational searches.

Molecular Dynamics Simulations for Conformational Dynamics, Solvation Effects, and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide a means to explore the dynamic behavior of molecules over time. An MD simulation of this compound would involve numerically solving Newton's equations of motion for the atoms in the molecule, governed by a force field that describes the interatomic potentials.

Such simulations can reveal the accessible conformations of the molecule in a given environment, such as in a solvent like water or chloroform. By analyzing the trajectory of the simulation, one can understand the flexibility of the spirocyclic core, the rotational dynamics of the phenyl group, and the influence of the solvent on the conformational preferences. Furthermore, MD simulations can be used to study intermolecular interactions by placing multiple molecules in the simulation box, providing insights into how these molecules might aggregate in the condensed phase.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are widely used to predict spectroscopic parameters, which can be instrumental in the structural elucidation of newly synthesized compounds. For this compound, both Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies for Infrared (IR) spectroscopy can be calculated.

The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. mdpi.com The accuracy of these predictions can be high enough to aid in the assignment of experimental spectra and to distinguish between different isomers or conformers. mdpi.com

Similarly, the calculation of the Hessian matrix (the matrix of second derivatives of the energy with respect to atomic coordinates) at the optimized geometry yields the harmonic vibrational frequencies. These frequencies correspond to the peaks observed in an IR spectrum and can be used to identify characteristic functional groups within the molecule.

Table 2: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for a Key Carbon in a Phenyl-Substituted Azaspiro[4.5]decane System

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C-phenyl (ipso)145.8146.4
C-spiro61.261.6
C-cyclohexyl (adjacent to N)29.830.1

Note: The data is based on a related compound, 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, to illustrate the methodology and expected accuracy. mdpi.com

Cheminformatics and Virtual Screening Applications for Novel Analogs (excluding any biological context)

Cheminformatics tools can be applied to this compound to explore its chemical space and identify novel analogs with potentially interesting properties. By calculating a variety of molecular descriptors (e.g., molecular weight, logP, polar surface area, number of rotatable bonds), a quantitative profile of the molecule can be generated.

This profile can then be used in virtual screening campaigns to search large chemical databases for compounds with similar physicochemical properties. Similarity searching, based on 2D fingerprints or 3D shape, can identify structurally related molecules. These approaches are valuable for exploring structure-property relationships and for identifying novel compounds for synthesis and further investigation in materials science or other non-biological fields, without any consideration of their potential biological activity.

Advanced Research Applications of 7 Phenyl 1,4 Dioxa 8 Azaspiro 4.5 Decane As a Chemical Scaffold

Role as a Synthetic Intermediate and Building Block in Complex Molecule Construction

The 1,4-dioxa-8-azaspiro[4.5]decane framework is a valuable heterocyclic building block in organic synthesis. The presence of a protected ketone (the dioxolane group) and a secondary amine within the same molecule allows for selective functionalization at either site. The introduction of a phenyl group at the 7-position, as in 7-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane, would offer an additional point for chemical modification, further enhancing its utility as a synthetic intermediate.

The secondary amine of the piperidine (B6355638) ring can undergo a variety of reactions, including N-alkylation, N-acylation, and N-arylation, to introduce diverse substituents. The protected ketone can be deprotected under acidic conditions to reveal a reactive carbonyl group, which can then participate in reactions such as Wittig reactions, aldol (B89426) condensations, and reductive aminations.

The strategic placement of the phenyl group at the 7-position could also influence the stereochemical outcome of reactions at adjacent centers, making it a potentially useful chiral auxiliary or a precursor to stereochemically defined molecules. For instance, the parent compound, 1,4-dioxa-8-azaspiro[4.5]decane, has been used in the synthesis of more complex structures like 1,4-dioxa-8-azaspiro researchgate.netnih.govdeca spirocyclotriphosphazenes. sigmaaldrich.com It is conceivable that this compound could be employed in similar synthetic strategies to generate novel, complex molecules with potential applications in various fields of chemistry.

Table 1: Potential Synthetic Transformations of this compound

Reactive Site Reaction Type Potential Reagents Resulting Functional Group
Secondary AmineN-AlkylationAlkyl halides, Benzyl (B1604629) halidesTertiary Amine
Secondary AmineN-AcylationAcyl chlorides, AnhydridesAmide
Secondary AmineN-ArylationAryl halides (e.g., Buchwald-Hartwig coupling)N-Aryl Piperidine
Protected KetoneDeprotectionAqueous acidKetone
Phenyl RingElectrophilic Aromatic SubstitutionNitrating agents, Halogens, Acylating agentsSubstituted Phenyl Ring

Incorporation into Chemical Probes, Ligands, and Molecular Tools for Fundamental Research

Derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been investigated for their potential as ligands for various biological targets. The rigid spirocyclic core provides a well-defined three-dimensional structure, which is a desirable feature for designing selective ligands. The introduction of a phenyl group can facilitate π-π stacking interactions with aromatic residues in protein binding pockets, potentially enhancing binding affinity and selectivity.

For example, derivatives of the parent scaffold have been synthesized and evaluated as ligands for the σ1 receptor. nih.gov The σ1 receptor is involved in a variety of cellular processes, and its ligands are of interest for the development of therapeutics and imaging agents. The synthesis of a radiolabeled derivative, [¹⁸F]-8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, highlights the utility of this scaffold in developing molecular tools for positron emission tomography (PET) imaging. nih.gov

Given these precedents, this compound could serve as a valuable scaffold for the design of novel chemical probes and ligands. The phenyl group could be further functionalized to introduce reporter groups (e.g., fluorophores, biotin) or reactive moieties for covalent labeling of target proteins.

Table 2: Examples of 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives as Receptor Ligands

Compound Target Receptor Application
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneσ1 ReceptorPotential PET imaging agent nih.gov
Various 1-oxa-8-azaspiro[4.5]decane derivativesσ1 ReceptorCandidate radioligands for brain imaging researchgate.net

Potential as a Ligand in Homogeneous and Heterogeneous Catalysis

The presence of the phenyl group in this compound could introduce beneficial properties for a catalyst ligand. The steric bulk of the phenyl group could influence the stereoselectivity of a catalytic reaction. Additionally, the electronic properties of the phenyl ring could be modified to modulate the electron-donating ability of the nitrogen atom, thereby influencing the reactivity of the metal center.

While there is limited specific research on the use of this compound in catalysis, the broader class of spirocyclic piperidines is gaining attention in the design of chiral ligands for asymmetric catalysis. The rigid conformation of the spirocycle can lead to well-defined chiral environments around the metal center, which is crucial for achieving high enantioselectivity.

Exploration in Materials Science (e.g., as a monomer, polymer precursor, or component of novel materials, excluding biomedical applications)

Spirocyclic compounds are of interest in materials science due to their rigid, three-dimensional structures, which can impart unique properties to polymers and other materials. The incorporation of spirocyclic units into a polymer backbone can increase the glass transition temperature and improve the thermal stability of the material.

This compound possesses two reactive sites, the secondary amine and the phenyl ring, which could potentially be used for polymerization. The secondary amine could be used in step-growth polymerizations, for example, by reacting with diacyl chlorides to form polyamides. The phenyl group could be functionalized with polymerizable groups, such as vinyl or styryl moieties, to allow for its incorporation into polymers via chain-growth polymerization.

Furthermore, the rigid and bulky nature of the this compound scaffold could be exploited to create materials with high free volume, which could be of interest for applications in gas separation membranes. The spirocyclic structure prevents efficient packing of the polymer chains, leading to the formation of micropores that can selectively transport certain gases. While this is a prospective application, the unique architecture of this spirocyclic compound makes it an interesting candidate for exploration in the field of advanced materials.

Future Directions and Emerging Research Avenues for 7 Phenyl 1,4 Dioxa 8 Azaspiro 4.5 Decane

Development of Next-Generation, Atom-Economical Synthetic Strategies

The advancement of synthetic methodologies that are both efficient and environmentally benign is a cornerstone of modern organic chemistry. For 7-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane, future efforts will likely focus on developing atom-economical routes that maximize the incorporation of reactant atoms into the final product. Current synthetic approaches to related spirocyclic systems often involve multi-step sequences that may generate significant waste.

Future strategies could explore domino reactions or one-pot syntheses that construct the spirocyclic core in a single, concerted process. For instance, a potential atom-economical approach could involve a transition-metal-catalyzed cycloaddition, minimizing the use of stoichiometric reagents and reducing purification steps. The development of such methods would not only be more sustainable but also facilitate the synthesis of a diverse library of analogues for further study.

Table 1: Comparison of Potential Synthetic Strategies

StrategyKey FeaturesPotential AdvantagesChallenges
Domino Reaction Multiple bond-forming events in a single sequenceHigh efficiency, reduced waste, step economyRequires careful substrate design and reaction optimization
One-Pot Synthesis All reactants added at the outset, without isolation of intermediatesTime and resource-efficient, higher overall yieldCompatibility of reagents and reaction conditions
Transition-Metal Catalysis Use of catalytic amounts of a metal to promote the reactionHigh selectivity, mild reaction conditions, broad substrate scopeCatalyst cost and toxicity, ligand design

Exploration of Unprecedented Reactivity and Novel Transformation Pathways

The inherent strain and unique three-dimensional geometry of the spirocyclic scaffold in this compound suggest that it may exhibit novel reactivity. Future research should aim to uncover and harness these unique chemical behaviors. For example, the proximity of the phenyl ring, the nitrogen atom, and the dioxolane group could lead to unexpected intramolecular reactions or rearrangements under specific conditions.

Investigating the reactivity of the benzylic position and the nitrogen atom could open doors to new functionalization strategies. Furthermore, exploring ring-opening or ring-expansion reactions of the spirocyclic core could provide access to entirely new molecular architectures with potential applications in medicinal chemistry and materials science.

Advanced Computational Predictions and Experimental Validation

The synergy between computational chemistry and experimental work is a powerful tool for accelerating chemical research. nih.gov For this compound, advanced computational modeling, such as Density Functional Theory (DFT) calculations, can provide deep insights into its electronic structure, conformational preferences, and reaction mechanisms. researchgate.net These theoretical predictions can guide the design of experiments, saving time and resources.

For instance, computational studies could predict the most likely sites for electrophilic or nucleophilic attack, the stereochemical outcome of reactions, and the relative stability of different conformers. These predictions can then be rigorously tested through targeted experiments. nih.gov This iterative cycle of prediction and validation will be crucial for developing a comprehensive understanding of the chemical properties of this spirocyclic system.

Table 2: Potential Applications of Computational Chemistry

Computational MethodApplication for this compoundExpected Outcome
Density Functional Theory (DFT) Prediction of ground-state geometry, electronic properties, and reaction pathways. researchgate.netUnderstanding of reactivity, stability, and spectroscopic properties.
Molecular Dynamics (MD) Simulations Exploration of conformational landscape and intermolecular interactions.Insight into binding modes with biological targets and solvent effects.
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling of enzymatic reactions or interactions with large biological systems.Elucidation of mechanisms of action for potential therapeutic applications.

Integration of the Spirocyclic Scaffold into Interdisciplinary Chemical Research Fields

The unique three-dimensional nature of spirocyclic scaffolds makes them highly attractive for various interdisciplinary fields. nih.govbldpharm.comnih.gov The this compound core could serve as a versatile building block in several areas:

Medicinal Chemistry : Spirocycles are increasingly incorporated into drug candidates to improve their pharmacological properties. nih.govbldpharm.com The rigid structure of the spiro[4.5]decane system can help to pre-organize functional groups in a specific spatial orientation, potentially leading to higher binding affinity and selectivity for biological targets. researchgate.netnih.gov The phenyl group also offers a site for further modification to fine-tune these interactions. Derivatives of the 1,4-dioxa-8-azaspiro[4.5]decane scaffold have already shown promise as ligands for sigma-1 receptors, suggesting potential applications in neurodegenerative diseases and as imaging agents. nih.gov

Materials Science : The rigid and well-defined structure of this spirocycle could be exploited in the design of novel organic materials. Incorporation of this scaffold into polymers or organic frameworks could lead to materials with unique thermal, optical, or electronic properties.

Catalysis : Chiral derivatives of this compound could be explored as ligands for asymmetric catalysis. The spirocyclic backbone can create a well-defined chiral environment around a metal center, potentially enabling highly stereoselective transformations.

Addressing Current Research Gaps in the Understanding of Dioxa-Azaspirane Chemistry

While research on spirocyclic compounds is expanding, there are still significant gaps in our understanding of the fundamental chemistry of dioxa-azaspiranes. Future research on this compound can contribute to filling these gaps by addressing key questions:

Conformational Analysis : A detailed understanding of the conformational preferences of the spirocyclic system is crucial for predicting its reactivity and biological activity.

Structure-Property Relationships : Systematic studies on a library of derivatives with different substituents on the phenyl ring and the nitrogen atom will be essential to establish clear structure-property relationships.

By systematically investigating these fundamental aspects, the scientific community can build a solid foundation for the rational design of new functional molecules based on the this compound scaffold.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.